molecular formula C25H30N2O4 B5379716 1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5379716
M. Wt: 422.5 g/mol
InChI Key: CYJQNNARXSIVKS-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolone core substituted with a dimethylaminoethyl side chain, a 4-ethylphenyl group at position 5, and a 4-methoxy-3-methylbenzoyl moiety at position 2. Its structural complexity confers unique physicochemical properties, including moderate polarity (due to the hydroxy and dimethylamino groups) and lipophilicity (from the aryl and benzoyl substituents).

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-6-17-7-9-18(10-8-17)22-21(24(29)25(30)27(22)14-13-26(3)4)23(28)19-11-12-20(31-5)16(2)15-19/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJQNNARXSIVKS-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one , also known as L353019 , is a synthetic organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of L353019 can be represented as follows:

C25H30N2O4\text{C}_{25}\text{H}_{30}\text{N}_{2}\text{O}_{4}

Structural Features

  • Dimethylamino group : Contributes to the compound's basicity and potential interaction with biological targets.
  • Hydroxy and methoxy substituents : May enhance solubility and bioactivity.
  • Pyrrol-2-one core : A common motif in biologically active compounds.

Pharmacological Profile

L353019 has been investigated for various biological activities, particularly in the context of cancer research and enzyme inhibition. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds related to L353019. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
L353019HeLa3.48Apoptosis induction
L353019MDA-MB-2312.64Cell cycle arrest
L353019SMMC-77213.64Apoptosis induction

Data sourced from various studies on related compounds .

Enzyme Inhibition

L353019 has also been evaluated for its potential as an enzyme inhibitor. Notably, it has been tested against several targets:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Carbonic Anhydrase : Involved in acid-base balance and CO2 transport.

The compound exhibited inhibition with varying IC50 values across different enzymes:

EnzymeIC50 (µM)Reference
Acetylcholinesterase13.58
Carbonic Anhydrase I1.11
Carbonic Anhydrase II2.97

Mechanistic Studies

Research indicates that the biological activity of L353019 may be attributed to its ability to interact with specific protein targets, leading to downstream effects such as apoptosis or inhibition of cell proliferation. Molecular docking studies suggest favorable binding interactions with target enzymes, which could explain its inhibitory effects.

In Vitro Studies

In vitro studies have demonstrated that L353019 can effectively inhibit the growth of cancer cells. For example, a study conducted on HeLa cells revealed that treatment with L353019 resulted in a significant reduction in cell viability, supporting its potential as an anticancer agent.

Animal Models

While most data are derived from in vitro studies, preliminary animal model studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of L353019 in vivo. Such studies will be crucial for understanding the compound's safety profile and therapeutic window.

Comparison with Similar Compounds

Aryl Group Modifications

  • Compound 18 (5-(4-ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one):
    • Replacing the 4-methoxy-3-methylbenzoyl group with a simpler 4-methylbenzoyl reduces molecular weight (380.18 g/mol vs. higher in the target compound) and melting point (243–245°C). The absence of methoxy and additional methyl groups likely decreases steric hindrance and lipophilicity .
  • Compound 20 (5-(4-tert-butylphenyl) analog):
    • The bulky tert-butyl group increases melting point (263–265°C) and yield (62% vs. 5% for 18), suggesting enhanced crystallinity and synthetic accessibility compared to smaller aryl substituents .

Benzoyl Substituent Variations

  • Compound 41 (4-(2-ethoxybenzoyl)-5-(4-isopropylphenyl) derivative):
    • The ethoxy group at the benzoyl’s ortho position introduces steric effects, lowering the melting point (128–130°C) and purity (91%) compared to para-substituted analogs .
  • The molecular weight (440.52 g/mol) is higher due to the ethoxy and fluorine substituents .

Side Chain Modifications

  • Compound in (1-[2-(diethylamino)ethyl] side chain): Replacing dimethylamino with diethylamino increases hydrophobicity and steric bulk, which may alter pharmacokinetic properties such as blood-brain barrier penetration .

Data Tables: Key Comparative Properties

Compound ID/Evidence Substituents (Position 4/5/Side Chain) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notes
Target Compound 4-(4-methoxy-3-methylbenzoyl), 5-(4-ethylphenyl), 1-[2-(dimethylamino)ethyl] ~437.5 (estimated) N/A N/A High lipophilicity predicted
Compound 18 4-(4-methylbenzoyl), 5-(4-ethylphenyl) 380.18 243–245 5 Low yield due to steric simplicity
Compound 20 4-(4-methylbenzoyl), 5-(4-tert-butylphenyl) 408.23 263–265 62 High crystallinity
Compound 41 4-(2-ethoxybenzoyl), 5-(4-isopropylphenyl) 424.22 128–130 44 Reduced purity (91%)
Compound 4-(4-ethoxy-3-methylbenzoyl), 5-(4-fluorophenyl) 440.52 N/A N/A Fluorine enhances electronegativity

Research Findings and Trends

  • Synthetic Accessibility : Bulky aryl groups (e.g., tert-butyl in Compound 20) improve yields and crystallinity, whereas ortho-substituted benzoyl groups (e.g., Compound 41) complicate purification .
  • Biological Implications: Fluorinated derivatives () and diethylamino side chains () are prioritized in drug discovery for enhanced target engagement and pharmacokinetics .
  • Thermal Stability : Higher melting points correlate with increased aryl group bulk (e.g., 263–265°C for tert-butyl vs. 243–245°C for ethyl) .

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer: The synthesis involves multi-step reactions, including pyrrole ring formation and functionalization of aromatic substituents. Key strategies include:

  • Reagent stoichiometry : Using 1.0–1.2 equivalents of aldehyde derivatives (e.g., 4-ethylbenzaldehyde) to avoid side reactions .
  • Reaction time and temperature : Stirring at room temperature for 3–24 hours, with extended reflux (e.g., 10 hours) for low-yield intermediates .
  • Solvent selection : Methanol or ethanol for recrystallization to improve purity (yields: 17–86% reported) .

Q. Example Table: Synthesis Optimization

Substituent VariationReaction TimeYield (%)Purity (NMR/MS)Source
4-Isopropyl-phenyl3 h (RT)52%>95%
3,5-Dichloro-phenyl10 h (reflux)18%90%

Q. What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ observed: 408.2273 vs. calc. 408.2097) .
  • Melting Point Analysis : Consistency with literature values (e.g., 245–247°C for dichloro derivatives) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Quantum Chemical Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on benzoyl moieties alter binding affinity) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., dimethylaminoethyl group’s role in solubility vs. receptor binding) .
  • Data Integration : Cross-reference experimental IC₅₀ values with computed ligand efficiency metrics to prioritize analogs .

Q. Example Table: SAR Contradictions

SubstituentObserved ActivityComputed Binding Energy (kcal/mol)Contradiction Resolution
4-Methoxy-3-methylHigh-9.2Synergistic H-bonding
4-FluoroLow-7.8Steric hindrance

Q. What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Scale-Up Adjustments : Replace batch reactions with flow chemistry for intermediates prone to degradation (e.g., hydroxy-pyrrolones) .
  • Catalytic Optimization : Use palladium catalysts for Suzuki couplings of aryl groups (noted in analogs) .
  • Purification : Gradient column chromatography (e.g., ethyl acetate/petroleum ether 1:3–1:1) for polar byproducts .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 48h; monitor via HPLC for hydrolytic byproducts .
  • Light/Heat Stress Tests : Accelerated stability studies (40°C/75% RH) to assess decomposition pathways .

Q. What methodologies resolve discrepancies in biological activity across in vitro assays?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate plate-to-plate variability .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites masking parent compound activity .
  • Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-ATP) to quantify target engagement vs. off-target effects .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Analytical Workflows : NMR/MS parameters in .
  • Computational Tools : Reaction path search methods in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.